molecular formula C13H15ClN2 B079132 4,4'-Methylenedianiline dihydrochloride CAS No. 13552-44-8

4,4'-Methylenedianiline dihydrochloride

Cat. No.: B079132
CAS No.: 13552-44-8
M. Wt: 234.72 g/mol
InChI Key: NORZRJZMVPBSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Methylenedianiline dihydrochloride is an organic compound with the molecular formula C₁₃H₁₆Cl₂N₂. It is a derivative of 4,4’-Methylenedianiline, which is primarily used as a precursor in the production of polyurethanes. This compound appears as a crystalline solid and is soluble in water .

Preparation Methods

4,4’-Methylenedianiline dihydrochloride is synthesized through the hydrochlorination of 4,4’-Methylenedianiline. The process involves the reaction of 4,4’-Methylenedianiline with anhydrous hydrochloric acid in a solvent such as chlorobenzene. The reaction produces 4,4’-Methylenedianiline dihydrochloride as an insoluble solid . Industrial production methods typically involve the controlled addition of anhydrous hydrochloric acid to 4,4’-Methylenedianiline in chlorobenzene, followed by isolation and purification of the resulting dihydrochloride salt .

Chemical Reactions Analysis

4,4’-Methylenedianiline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to 4,4’-Methylenedianiline.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,4’-Methylenedianiline dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

4,4’-Methylenedianiline dihydrochloride can be compared with other similar compounds such as:

    4,4’-Methylenedianiline: The parent compound, used similarly in polyurethane production.

    4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer synthesis.

    Bis(4-aminophenyl)methane: Used in the production of high-performance polymers and resins.

The uniqueness of 4,4’-Methylenedianiline dihydrochloride lies in its specific use as a dihydrochloride salt, which provides distinct solubility and reactivity properties compared to its analogs .

Properties

CAS No.

13552-44-8

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]aniline;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-8H,9,14-15H2;1H

InChI Key

NORZRJZMVPBSIJ-UHFFFAOYSA-N

impurities

Assay of a commercial sample indicated a minimum content of 99% aromatic amine;  this would contain approximately 3% isomeric amines and traces of aniline.

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl

Color/Form

Crystalline solid

melting_point

531 to 532 °F (decomposes) (NTP, 1992)
288 °C

Key on ui other cas no.

13552-44-8

physical_description

4,4' -methylenedianiline dihydrochloride is a light beige fine powder. (NTP, 1992)

Related CAS

101-77-9 (Parent)

solubility

greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992)
Soluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenedianiline dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-Methylenedianiline dihydrochloride
Reactant of Route 3
4,4'-Methylenedianiline dihydrochloride
Reactant of Route 4
4,4'-Methylenedianiline dihydrochloride
Reactant of Route 5
4,4'-Methylenedianiline dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4'-Methylenedianiline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.